
2,7-Dichloro-4-methyl-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dichloro-4-methyl-1,8-naphthyridine is a heterocyclic compound with the molecular formula C9H6Cl2N2. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-4-methyl-1,8-naphthyridine typically involves the chlorination of 4-methyl-1,8-naphthyridine. One common method is the reaction of 4-methyl-1,8-naphthyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 7 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-4-methyl-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 7 positions can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
2,7-Dichloro-4-methyl-1,8-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex naphthyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-4-methyl-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to alterations in their function. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as replication and transcription .
Comparison with Similar Compounds
Similar Compounds
2,7-Dichloro-1,8-naphthyridine: Similar in structure but lacks the methyl group at the 4 position.
2-Methyl-1,8-naphthyridine: Similar but lacks the chlorine atoms at the 2 and 7 positions.
4-Methyl-1,8-naphthyridine: Similar but lacks the chlorine atoms at the 2 and 7 positions.
Uniqueness
2,7-Dichloro-4-methyl-1,8-naphthyridine is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
58035-56-6 |
|---|---|
Molecular Formula |
C9H6Cl2N2 |
Molecular Weight |
213.06 g/mol |
IUPAC Name |
2,7-dichloro-4-methyl-1,8-naphthyridine |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-4-8(11)13-9-6(5)2-3-7(10)12-9/h2-4H,1H3 |
InChI Key |
LYXLDVBELFAENV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B11892683.png)

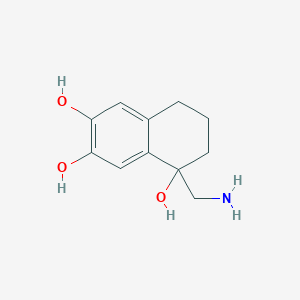
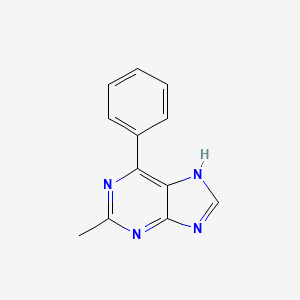
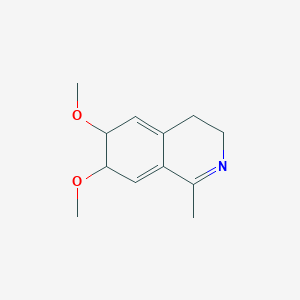
![1-benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11892698.png)
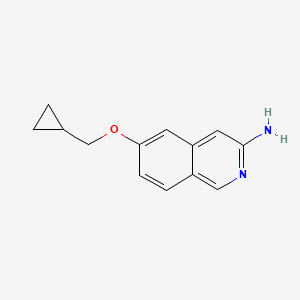

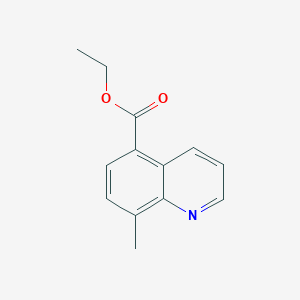
![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11892722.png)

![4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11892737.png)

